ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that integrates multiple heterocyclic structures, including indole, pyrazole, and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, which is then coupled with a pyrazolo[1,5-a]pyridine precursor.
Indole Derivative Preparation: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Coupling Reaction: The indole derivative is then reacted with a pyrazolo[1,5-a]pyridine precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: H2/Pd-C, LiAlH4
Substitution: Halogens (Br2, Cl2), sulfonyl chlorides
Major Products
Oxidation: Oxindole derivatives
Reduction: Amino derivatives
Substitution: Halogenated or sulfonylated indole derivatives
Scientific Research Applications
Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule, with applications in enzyme inhibition and receptor binding studies.
Medicine: Investigated for its therapeutic potential, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The indole and pyrazole rings can interact with amino acid residues through hydrogen bonding and π-π stacking interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-4-carboxylate
Uniqueness
Ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both indole and pyrazolo[1,5-a]pyridine rings provides a versatile scaffold for further functionalization and optimization in drug development.
Properties
IUPAC Name |
ethyl 5-(1H-indole-3-carbonylamino)pyrazolo[1,5-a]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-2-26-19(25)15-11-21-23-8-7-12(9-17(15)23)22-18(24)14-10-20-16-6-4-3-5-13(14)16/h3-11,20H,2H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUAHENMFMLHDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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